Benzenesulfonamide, N-3-quinolinyl-

Description

Molecular Identity and Structural Characterization

Systematic Nomenclature and Chemical Classification

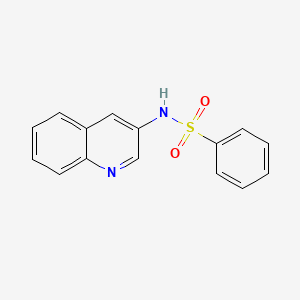

The systematic IUPAC name for the parent compound is N-(quinolin-3-yl)benzenesulfonamide , derived from its core structure: a benzene ring connected via a sulfonamide group (–SO₂–NH–) to the third position of a quinoline heterocycle. Quinoline, a bicyclic system comprising a benzene ring fused to a pyridine ring, positions the sulfonamide substituent at its third carbon.

Chemical Classification :

- Primary Class : Sulfonamides (organosulfur compounds containing the –SO₂–NH– functional group).

- Secondary Class : Quinoline derivatives (heterocyclic aromatic compounds with a nitrogen-containing bicyclic structure).

Substituted variants, such as the 4-fluoro derivative, follow analogous naming conventions, with prefixes indicating substituent positions. For example, 4-fluoro-N-(quinolin-3-yl)benzenesulfonamide specifies a fluorine atom at the para position of the benzene ring.

Table 1: Nomenclature and Classification of Selected Analogues

Molecular Architecture and Conformational Analysis

The molecular structure of N-(quinolin-3-yl)benzenesulfonamide consists of two aromatic systems linked by a sulfonamide bridge. Key structural features include:

- Benzene Ring : A six-membered aromatic hydrocarbon ring.

- Quinoline Moiety : A bicyclic structure with a pyridine-like nitrogen at position 1 and a fused benzene ring.

- Sulfonamide Linker : A –SO₂–NH– group connecting the benzene ring to the quinoline’s C3 position.

Conformational Flexibility :

- The sulfonamide group adopts a tetrahedral geometry around the sulfur atom, with bond angles approximating 109.5°.

- Rotation around the S–N bond is restricted due to partial double-bond character from resonance between the sulfur and nitrogen atoms.

- The dihedral angle between the benzene and quinoline planes varies depending on substituents. For example, in the 4-fluoro derivative, steric and electronic effects slightly tilt the planes relative to each other.

Figure 1: Hypothetical Molecular Structure

Benzenesulfonamide core:

Benzene–SO₂–NH–Quinoline (C3)

Key bond lengths (estimated):

S–O: ~1.43 Å

S–N: ~1.60 Å

C–N (quinoline): ~1.35 Å

Experimental data from analogues, such as 5-methoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide (CAS 66485860), reveals that electron-donating substituents on the benzene ring increase planarity between the aromatic systems, enhancing π-π stacking potential.

Physicochemical Property Profiling

Physicochemical properties of N-(quinolin-3-yl)benzenesulfonamide and its derivatives are influenced by their aromatic and sulfonamide components.

Table 2: Physicochemical Properties of Analogues

Key Observations :

- Lipophilicity : The unsubstituted parent compound is predicted to have a LogP of ~2.9, indicating moderate lipophilicity suitable for membrane permeability.

- Thermal Stability : Sulfonamide derivatives generally exhibit decomposition temperatures above 200°C, as seen in related compounds like 2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide (CAS 496014-13-2).

- Hydrogen Bonding : The sulfonamide group acts as both a hydrogen bond donor (–NH) and acceptor (–SO₂), facilitating interactions with biological targets.

Properties

CAS No. |

53472-21-2 |

|---|---|

Molecular Formula |

C15H12N2O2S |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

N-quinolin-3-ylbenzenesulfonamide |

InChI |

InChI=1S/C15H12N2O2S/c18-20(19,14-7-2-1-3-8-14)17-13-10-12-6-4-5-9-15(12)16-11-13/h1-11,17H |

InChI Key |

NVPAJUXKLYDSOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Standard Protocol

In a typical procedure, 3-aminoquinoline (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or chloroform, followed by the addition of a tertiary base such as triethylamine (1.2 equiv) to neutralize HCl byproducts. Benzenesulfonyl chloride (1.1 equiv) is added dropwise at 0–5°C, and the mixture is stirred at room temperature for 12–24 hours. The crude product is purified via column chromatography (ethyl acetate/hexane, 1:5) to yield N-3-quinolinylbenzenesulfonamide with reported yields of 65–78%.

Key Variables:

-

Solvent: Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates.

-

Temperature: Prolonged reflux (40–50°C) improves yields but risks decomposition.

-

Base: Pyridine alternatives like DMAP or NaHCO₃ reduce side reactions.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave (MW) irradiation has emerged as a robust tool to accelerate sulfonamide formation, reducing reaction times from hours to minutes. This method is particularly advantageous for sterically hindered substrates.

Optimized Microwave Conditions

A study demonstrated that heating a mixture of 3-aminoquinoline and 4-methylbenzenesulfonyl chloride in ethanol under MW irradiation (150°C, 30 min) achieved 89% yield, compared to 72% under conventional heating. The rapid dielectric heating minimizes decomposition, enabling cleaner product formation.

Advantages:

-

Time Efficiency: 30-minute reactions vs. 24-hour conventional processes.

-

Yield Improvement: 15–20% increase due to reduced side reactions.

Ultrasound-Promoted Synthesis for Eco-Friendly Scaling

Ultrasound (US) irradiation offers an energy-efficient alternative by enhancing mass transfer and reaction kinetics. This method is highlighted for its scalability and reduced solvent consumption.

Procedure and Environmental Benefits

In a representative protocol, 3-aminoquinoline and benzenesulfonyl chloride are dissolved in methanol and subjected to pulsed US irradiation (50% power, 5 s pulse/5 s pause) for 6–9 minutes. This approach achieves yields of 82–90% while reducing solvent use by 40% compared to conventional methods.

Comparison with Conventional Methods:

| Parameter | Ultrasound Method | Conventional Method |

|---|---|---|

| Reaction Time | 6–9 min | 12–24 h |

| Solvent Volume | 15 mL | 25 mL |

| Energy Consumption | 0.5 kWh | 2.8 kWh |

Metal-Mediated Coupling for Functionalized Derivatives

For N-3-quinolinylbenzenesulfonamides with additional substituents (e.g., methoxy, nitro groups), metal-catalyzed coupling reactions are employed. Palladium or copper catalysts enable Suzuki or Ullmann-type couplings to introduce aryl groups post-sulfonamide formation.

Palladium-Catalyzed Arylation

A patent disclosed the use of Pd(PPh₃)₄ (5 mol%) to couple 4-bromobenzenesulfonamide with 3-quinolinylboronic acid in a dioxane/water mixture (90°C, 12 h), yielding 78% of the arylated product. This method is critical for synthesizing derivatives with enhanced biological activity.

Challenges:

-

Cost: High catalyst loading increases production costs.

-

Purification: Requires specialized techniques (e.g., preparative HPLC) to remove metal residues.

Purification and Characterization Techniques

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-3-quinolinyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the quinoline ring.

Reduction: Reduced forms of the quinoline ring or the sulfonamide group.

Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-3-quinolinyl- involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This inhibition can lead to a decrease in intraocular pressure in the case of glaucoma or inhibit the growth of cancer cells by disrupting their metabolic processes .

Comparison with Similar Compounds

Key Observations :

- Quinoline vs.

- Fluorination: Fluorinated analogs (e.g., 2,3,5,6-tetrafluoro derivatives) demonstrate superior binding affinity compared to non-fluorinated counterparts, attributed to electronegativity and steric effects .

- Linker Flexibility : Ureido linkers (e.g., imidazolidin-2-one) enhance rigidity, optimizing enzyme active-site fit , while triazole hybrids leverage click chemistry for modular synthesis .

2.3 Physicochemical Properties

- Solubility : Green solvents (e.g., ethyl acetate, cyclopentyl methyl ether) are prioritized for benzenesulfonamides to balance environmental impact and solubility . Fluorinated derivatives exhibit lower aqueous solubility due to hydrophobicity .

- Thermodynamic Stability : Ureido linkers improve stability by reducing conformational flexibility, a critical factor in drug design .

Contradictions :

- While fluorination generally enhances CA binding , some studies report reduced efficacy in membrane-permeable assays due to poor solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-3-quinolinyl benzenesulfonamide derivatives, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis involves coupling a quinolinyl amine with benzenesulfonyl chloride under basic conditions. For example, dichloromethane (DCM) is used as a solvent with triethylamine (TEA) to neutralize HCl byproducts. Reaction temperatures are often controlled (0°C to room temperature) to minimize side reactions . Optimization strategies include adjusting stoichiometric ratios of reactants, extending reaction times, and employing column chromatography for purification, as demonstrated in the synthesis of related sulfonamide analogues (e.g., 62% yield for compound 36 ) .

Q. Which spectroscopic techniques are critical for characterizing N-3-quinolinyl benzenesulfonamide derivatives, and what structural insights do they provide?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon chemical shifts, confirming sulfonamide bond formation and substituent positions .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 342.4 for 5-methoxy-2,4-dimethyl derivatives) and fragmentation patterns to confirm structural integrity .

Q. What are common biological targets of N-3-quinolinyl benzenesulfonamides, and how are in vitro activity assays designed?

- Methodological Answer : These compounds often target enzymes (e.g., PI3K) or inflammatory pathways (e.g., NLRP3 inflammasome). Assays use dose-response experiments with 0.001–10 nM concentrations to calculate IC50 values. For example, calcium channel modulation studies measure changes in coronary resistance and perfusion pressure in isolated heart models .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy or methyl groups) on the benzenesulfonamide core influence bioactivity and selectivity?

- Methodological Answer : Substituents like methoxy groups enhance solubility and target binding through steric and electronic effects. For instance, 5-methoxy-2,4-dimethyl derivatives exhibit improved antiproliferative activity against cancer cell lines compared to unsubstituted analogues. Structure-activity relationship (SAR) studies using systematically modified derivatives (e.g., varying substituent positions) are critical for optimizing selectivity .

Q. What strategies resolve contradictions in biological data across studies of N-3-quinolinyl benzenesulfonamides?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, incubation times). Cross-validation using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) and meta-analysis of dose-response curves can clarify efficacy. For example, PI3K inhibition data should be corroborated with kinase profiling to rule off-target effects .

Q. How can advanced synthetic methods like click chemistry be applied to create benzenesulfonamide hybrids, and what are their advantages?

- Methodological Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links benzenesulfonamides to triazole moieties, enabling rapid diversification. For hybrid 7c , this method achieved regioselective coupling under mild conditions (room temperature, sodium ascorbate catalyst), yielding antiproliferative agents with enhanced activity .

Q. What computational approaches elucidate the molecular interactions of N-3-quinolinyl benzenesulfonamides with targets like PI3K?

- Methodological Answer : Molecular docking predicts binding modes (e.g., quinoline ring interactions with PI3K’s ATP-binding pocket), while molecular dynamics (MD) simulations assess complex stability. These methods guide lead optimization by identifying critical hydrogen bonds and hydrophobic contacts .

Q. How can high-throughput screening (HTS) accelerate the discovery of novel N-3-quinolinyl benzenesulfonamide derivatives with therapeutic potential?

- Methodological Answer : HTS pipelines integrate automated synthesis (e.g., parallel reactions for substituent variation) and robotic screening against target libraries (e.g., kinase panels). For example, benzenesulfonamide-1,2,3-triazole hybrids were prioritized via HTS for their antiproliferative activity, followed by SAR-driven refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.